N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]propanamide
Description
The compound N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]propanamide is a structurally complex molecule featuring a pyrimidine core, an indole-ethylamine moiety, and a propanamide linker. Its Z-configuration at the methylidene bridge ensures specific stereoelectronic interactions, which may influence binding to biological targets.
Properties
Molecular Formula |
C20H24N6O |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(1H-indol-3-yl)ethyl]carbamimidoyl]propanamide |
InChI |
InChI=1S/C20H24N6O/c1-4-18(27)25-19(26-20-23-13(2)11-14(3)24-20)21-10-9-15-12-22-17-8-6-5-7-16(15)17/h5-8,11-12,22H,4,9-10H2,1-3H3,(H2,21,23,24,25,26,27) |
InChI Key |
BIFUCXSTYMMGCR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC(=NCCC1=CNC2=CC=CC=C21)NC3=NC(=CC(=N3)C)C |
Origin of Product |
United States |
Preparation Methods
Esterification of Hydroxypivalic Acid
Hydroxypivalic acid is esterified using methanol or isopropanol under acidic conditions:
This step produces methyl or isopropyl esters, critical for subsequent protection.
Protection of the Hydroxyl Group
The hydroxyl group is converted to a mesylate or acetate to enhance reactivity:
For example, mesylation of methylol trimethylacetic acid methyl ester with methylsulfonyl chloride yields 3-mesyloxy-2,2-dimethylpropionate.
Ammonolysis to Form the Propanamide
The protected ester undergoes ammonolysis with concentrated ammonium hydroxide:
This step generates 3-amino-2,2-dimethylpropionamide, a key intermediate for subsequent couplings.
Preparation of 4,6-Dimethylpyrimidin-2-amine
The pyrimidine moiety is synthesized via cyclization of β-diketones with guanidine derivatives:
Cyclocondensation of Acetylacetone with Guanidine
Acetylacetone reacts with guanidine carbonate in ethanol under reflux:
This forms 4,6-dimethylpyrimidin-2-amine after purification via recrystallization.
Synthesis of 2-(1H-Indol-3-yl)ethylamine
The indole-ethylamine side chain is prepared through reduction of indole-3-acetonitrile:
Reduction of Indole-3-acetonitrile
Lithium aluminum hydride (LiAlH₄) reduces the nitrile to the primary amine:
The product, 2-(1H-indol-3-yl)ethylamine, is isolated via column chromatography.
Coupling Strategies for Final Assembly
The final compound is assembled through sequential condensations:
Formation of the Guanidine Linkage
3-Amino-2,2-dimethylpropionamide reacts with carbonyldiimidazole (CDI) to activate the amide, followed by coupling with 4,6-dimethylpyrimidin-2-amine:
Imine Formation with Indole-Ethylamine
The intermediate reacts with 2-(1H-indol-3-yl)ethylamine under acidic conditions to form the Z-configured imine:
Stereochemical control is achieved via kinetic favoring of the Z-isomer under anhydrous conditions.
Optimization and Yield Analysis
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenated solvents and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
The compound shares structural homology with several analogs listed in . Key differences lie in substituent groups, which modulate physicochemical properties, bioavailability, and target affinity. Below is a detailed analysis:
Core Structural Variations
Target Compound
- Pyrimidine Substituents : 4,6-dimethylpyrimidin-2-yl.
- Indole Substituents : Unsubstituted 1H-indol-3-yl.
- Linker : Propanamide.
Analog 1 : 2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-N-((1Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylene)acetamide (CAS 907972-56-9)
- Pyrimidine Substituents : Identical (4,6-dimethylpyrimidin-2-yl).
- Indole Substituents : 5-fluoro-1H-indol-3-yl.
- Linker : Acetamide with a thio-linked 1,2,4-triazole.
- Key Difference: Fluorination at the indole’s 5-position enhances electronegativity and metabolic stability compared to the unsubstituted indole in the target compound.
Analog 2 : N-[[[2-(5-Chloro-1H-indol-3-yl)ethyl]imino][(4,6-dimethyl-2-pyrimidinyl)amino]methyl]-2-(8-quinolinyloxy)acetamide (CAS 907972-58-1)
- Pyrimidine Substituents : Identical.
- Indole Substituents : 5-chloro-1H-indol-3-yl.
- Linker: Acetamide with a quinolinyloxy group.
- The quinolinyloxy moiety may confer π-π stacking capabilities with aromatic residues in target proteins .
Substituent Impact on Pharmacokinetics
| Compound | Indole Substituent | Linker Group | Predicted LogP* | Metabolic Stability |
|---|---|---|---|---|
| Target Compound | None | Propanamide | ~2.8 | Moderate |
| Analog 1 (CAS 907972-56-9) | 5-Fluoro | Thio-triazole-acetamide | ~3.1 | High |
| Analog 2 (CAS 907972-58-1) | 5-Chloro | Quinolinyloxy-acetamide | ~3.5 | Moderate-High |
*LogP estimated using fragment-based methods.
Biological Activity
N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]propanamide is a complex organic compound that exhibits significant biological activity due to its unique structural features, including a pyrimidine ring, an indole moiety, and a propanamide backbone. This compound is of interest in medicinal chemistry for its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₃₁N₅O. Its structure can be represented as follows:
This compound features multiple functional groups that contribute to its biological reactivity and interactions with biological targets.
Biological Activity
Preliminary studies suggest that this compound exhibits various biological activities:
- Anticancer Activity : Similar compounds have shown potential in inhibiting cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For instance, derivatives containing indole and pyrimidine structures have been associated with enhanced anticancer properties due to their ability to induce apoptosis in cancer cells .
- Antimicrobial Properties : The presence of the indole moiety is known to enhance antimicrobial activity. Research indicates that compounds with similar structures can exhibit significant antibacterial and antifungal effects .
- Anti-inflammatory Effects : Compounds analogous to this compound have been evaluated for their anti-inflammatory properties, particularly through inhibition of cyclooxygenase (COX) enzymes .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression or inflammation.
- Receptor Modulation : It could potentially modulate receptors associated with cellular signaling pathways, influencing cell survival and proliferation.
Case Studies
Several studies have investigated the biological activity of similar compounds:
Q & A
Basic: How can researchers optimize the synthesis of the Z-isomer of this compound?
Methodological Answer:
The synthesis requires precise control of reaction conditions to favor the Z-isomer. Key parameters include:
- Temperature : Maintaining 50–70°C during imine formation to minimize isomerization .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) stabilize intermediates and improve yield .
- Catalysts : Transition-metal catalysts (e.g., Pd or Cu) enhance regioselectivity in coupling reactions .
Post-synthesis, confirm stereochemistry using NOESY NMR to detect spatial proximity of protons in the Z-configuration. For purity, employ HPLC with a chiral column (e.g., Chiralpak® AD-H) to resolve isomers .
Basic: Which analytical techniques are critical for confirming the compound’s structure and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify substituent connectivity. For example, the indole NH proton appears as a broad singlet (~δ 10.5 ppm), while pyrimidine protons resonate at δ 6.8–7.2 ppm .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ calculated for C₂₀H₂₄N₆O: 389.2085) with <2 ppm error .
- X-ray Crystallography : Employ SHELXL (via WinGX suite) for absolute configuration determination. Refinement protocols in ORTEP-3 can visualize thermal ellipsoids to assess bond geometry .
Advanced: How can the three-dimensional conformation influence biological activity, and how is it analyzed?
Methodological Answer:
The compound’s indole and pyrimidine moieties adopt distinct conformations that modulate target binding. To study this:
- Perform docking simulations (e.g., AutoDock Vina) using PDB structures (e.g., 1WY, a kinase with indole-binding domains) to predict binding poses .
- Use molecular dynamics (MD) simulations (AMBER or GROMACS) to assess conformational stability in aqueous vs. lipid environments .
- Experimentally, compare activity of stereoisomers in enzyme inhibition assays (e.g., IC₅₀ for kinase targets) to correlate conformation with potency .
Advanced: How should researchers address contradictions in biological activity data across similar compounds?
Methodological Answer:
Contradictions often arise from subtle structural variations (e.g., substituent positioning). Follow this workflow:
- Structural Comparison : Tabulate analogs (e.g., CAS 893691-59-3 vs. the target compound) to highlight functional group differences (e.g., ethyl carbamate vs. propanamide side chains) .
- SAR Analysis : Test derivatives in parallel assays (e.g., cytotoxicity on HCT-116 cells) to identify critical pharmacophores .
- Data Normalization : Use Z-score normalization to account for batch effects in high-throughput screening .
Advanced: What computational strategies predict interactions with biological targets like kinases or GPCRs?
Methodological Answer:
- Pharmacophore Modeling : Extract features (e.g., hydrogen bond acceptors from pyrimidine) using Schrödinger’s Phase. Validate against known inhibitors (e.g., staurosporine for kinases) .
- Free Energy Perturbation (FEP) : Calculate binding free energy differences between analogs with Desmond or NAMD to prioritize synthesis .
- Covalent Docking : If the compound has reactive groups (e.g., Michael acceptors), use CovDock to model covalent adduct formation with cysteine residues .
Basic: How is the compound’s stability assessed under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies :
- Acidic/alkaline conditions : Incubate at pH 2 (HCl) and pH 12 (NaOH) at 40°C for 24h. Monitor degradation via HPLC peak area reduction .
- Oxidative stress : Treat with 3% H₂O₂ and analyze by LC-MS for peroxide adducts (e.g., +16 Da) .
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (e.g., >200°C suggests thermal stability) .
Advanced: How are analogs designed to enhance pharmacokinetic properties while retaining activity?
Methodological Answer:
- LogP Optimization : Replace hydrophobic groups (e.g., 4-methylphenyl in CAS 189005-44-5) with polar substituents (e.g., morpholine) to improve solubility .
- Metabolic Stability : Introduce deuterium at labile positions (e.g., indole C-H) to slow CYP450-mediated oxidation .
- Prodrug Strategies : Synthesize ester derivatives (e.g., methyl ester of propanamide) for improved membrane permeability, with hydrolysis studies in plasma .
Advanced: What crystallographic techniques resolve challenges in structural elucidation of this compound?
Methodological Answer:
- Single-Crystal Growth : Use slow evaporation of chloroform/acetone (1:5 v/v) to obtain diffraction-quality crystals .
- Twinned Data Refinement : For problematic crystals, apply SHELXL TWIN commands with BASF parameter optimization .
- Hirshfeld Surface Analysis : Visualize intermolecular interactions (e.g., N-H···O hydrogen bonds) using CrystalExplorer to confirm packing motifs .
Basic: What protocols ensure reproducibility in multi-step synthetic routes?
Methodological Answer:
- Intermediate Tracking : Use TLC (silica gel, ethyl acetate/hexane 3:7) to monitor reaction progress at each step. Rf values for key intermediates (e.g., imine precursor: Rf ~0.5) ensure consistency .
- Inert Atmosphere : Conduct Pd-catalyzed couplings under argon using Schlenk techniques to prevent oxidation .
- Yield Optimization : Employ Design of Experiments (DoE) to vary parameters (e.g., equivalents of 2-thio-4,6-dimethylpyrimidine) and identify optimal conditions .
Advanced: How is the compound’s potential neuroactivity evaluated in vitro and in silico?
Methodological Answer:
- In Vitro Assays :
- Patch-clamp electrophysiology : Test modulation of GABAₐ receptors in hippocampal neurons .
- MAO-B Inhibition : Measure IC₅₀ using kynuramine as a substrate .
- In Silico :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
